
5-Isopropylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Isopropylthiophene-2-carbaldehyde, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives often utilize large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Isopropylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic applications.
Medicine: Research into thiophene derivatives has shown promise in developing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 5-Isopropylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular targets, influencing biological processes such as enzyme activity and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
5-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)8-4-3-7(5-9)10-8/h3-6H,1-2H3 |
InChI-Schlüssel |
NPDYQMYXGUMYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(S1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


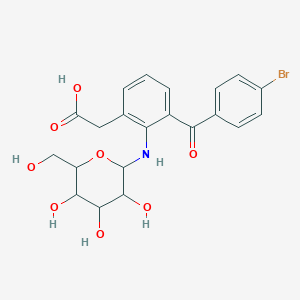
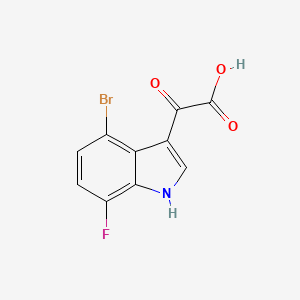
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
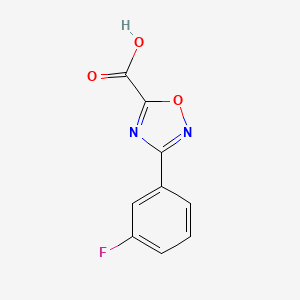
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
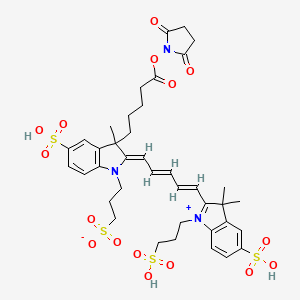
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)


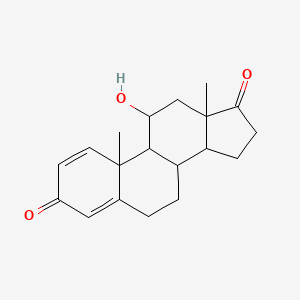

![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)

